molecular formula C16H17ClN2O3 B12122308 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one

2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one

Cat. No.: B12122308
M. Wt: 320.77 g/mol
InChI Key: FBBULNXJVFWGOO-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one is a compound that features a piperazine ring substituted with a 4-chlorophenyl group and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Bromophenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one
  • 2-[4-(4-Methylphenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one
  • 2-[4-(4-Fluorophenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one

Uniqueness

2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-5-hydroxypyran-4-one

InChI

InChI=1S/C16H17ClN2O3/c17-12-1-3-13(4-2-12)19-7-5-18(6-8-19)10-14-9-15(20)16(21)11-22-14/h1-4,9,11,21H,5-8,10H2

InChI Key

FBBULNXJVFWGOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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